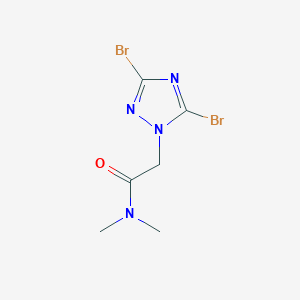
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dibromo-1H-1,2,4-triazole” is a chemical compound with the molecular formula C2HBr2N3 . It’s a pale yellow or white powder .
Molecular Structure Analysis
The molecular weight of “3,5-dibromo-1H-1,2,4-triazole” is 226.86 . The exact mass is 224.853714 .Physical And Chemical Properties Analysis
“3,5-dibromo-1H-1,2,4-triazole” has a melting point of 201°C and a boiling point of 364.8±25.0 °C . Its density is 2.6±0.1 g/cm3 . The compound is a white to light yellow powder or crystal .Applications De Recherche Scientifique
Heterocyclic Compounds and Biological Activities
Triazoles, specifically 1,2,4-triazoles, are recognized for their importance in creating new drugs with diverse biological activities, having structural variations that offer a range of properties. The potential of these compounds in developing new pharmaceuticals is immense, given their role in addressing various diseases and their interaction with different biological targets. The research emphasizes the need for more efficient, environmentally friendly methods to prepare these triazoles, considering the emerging diseases and increasing resistance in bacteria. This highlights the continuous relevance of triazoles in pharmaceutical research and drug development (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
The synthesis of 1,2,3-triazoles, especially 1,4-disubstituted variants, is of significant interest due to their stable interaction with biological targets. The azide-alkyne cycloaddition, a key click reaction, has been pivotal in creating complex molecules from various starting materials, showcasing the broad spectrum of biological activities of 1,2,3-triazoles. This synthetic versatility highlights their potential in diverse scientific applications, including drug discovery and material science (Kaushik et al., 2019).
Physico-Chemical Properties and Industrial Applications
1,2,4-Triazoles and their derivatives have extensive industrial applications, from pharmaceuticals and veterinary medicine to engineering and agriculture. Their low toxicity and versatile physico-chemical properties make them suitable for various applications like optical materials, antioxidants, and corrosion inhibitors. The potential for new molecules with significant biological activities continues to drive research in this domain, indicating a promising future for these compounds in scientific and industrial applications (Parchenko, 2019).
Biological Effects and Applications
The biological effects of 1,2,4-triazoles have been extensively studied, revealing their capability to exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory activities, among others. These findings underscore the importance of 1,2,4-triazoles in medicinal chemistry and their potential in addressing a wide range of health issues. The ongoing research and patenting of new derivatives highlight the dynamic nature of this field and its significant contributions to scientific and medical advancements (Ohloblina, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N4O/c1-11(2)4(13)3-12-6(8)9-5(7)10-12/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMPMEACARKKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=NC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)
![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)

![6-(5-Methyl-1,2-oxazol-3-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B358847.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)
![{2-Oxo-2-[(pyridin-2-ylmethyl)amino]ethoxy}acetic acid](/img/structure/B358897.png)
![(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358903.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)
![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)
![5-[4-(Ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B358909.png)
